4-Methyl-2-nitrobenzenesulfonamide
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Overview
Description
4-Methyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methyl group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the selective introduction of the nitro group.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 4-Methyl-2-aminobenzenesulfonamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-Methyl-2-nitrobenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: As a reagent in the study of enzyme inhibition, particularly for enzymes like carbonic anhydrase.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can affect various physiological processes, including respiration and pH regulation.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the methyl group at the 4-position.
4-Nitrobenzenesulfonamide: Lacks the methyl group at the 4-position and has the nitro group at the 4-position instead of the 2-position.
4-Methylbenzenesulfonamide: Lacks the nitro group at the 2-position.
Uniqueness
4-Methyl-2-nitrobenzenesulfonamide is unique due to the presence of both the methyl and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance its utility in specific chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13) |
InChI Key |
HMHJPNRCHAPXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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